

Guanosine 5'-Phosphoimidazolide: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guanosine 5'-phosphoimidazolide*

Cat. No.: B3330381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a highly reactive derivative of guanosine monophosphate (GMP) that plays a pivotal role in the study of non-enzymatic RNA polymerization, a process central to origin of life research. Its activated phosphodiester bond makes it an effective donor of the guanylyl group in various biochemical reactions. This technical guide provides an in-depth overview of the chemical properties of **Guanosine 5'-phosphoimidazolide**, including its synthesis, stability, reactivity, and spectral characteristics. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Properties Structure and Stability

Guanosine 5'-phosphoimidazolide consists of a guanosine molecule linked at its 5'-phosphate group to an imidazole ring via a phosphoamidate bond. This bond is significantly more labile than the phosphodiester bonds found in nucleic acids, rendering the molecule susceptible to hydrolysis.

The stability of **Guanosine 5'-phosphoimidazolide** is highly dependent on pH and temperature. The hydrolysis of the P-N bond is the primary degradation pathway. Studies on the closely related guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) have shown that the pseudo-first-order rate constant for hydrolysis increases with decreasing pH below pH 2. A plateau is observed in the pH range of 2 to 7, followed by a decrease in the rate at pH values above 7.^[1] This pH-rate profile suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.^[1]

Reactivity

The primary reactivity of **Guanosine 5'-phosphoimidazolide** stems from the activated nature of the phosphoimidazolide bond. This activation facilitates the nucleophilic attack on the phosphorus atom, leading to the transfer of the guanosine monophosphate moiety.

In the context of non-enzymatic RNA polymerization, a key reaction involves the formation of a highly reactive imidazolium-bridged diguanosine intermediate from two molecules of **Guanosine 5'-phosphoimidazolide**.^[2] This intermediate then readily reacts with the 3'-hydroxyl group of an RNA primer, leading to the extension of the RNA chain.^[2]

Nucleotides themselves can act as nucleophiles, reacting with **Guanosine 5'-phosphoimidazolide**. For instance, the dianion of a nucleoside monophosphate can attack the phosphorus atom, leading to the formation of a dinucleoside pyrophosphate.^[3]

Quantitative Data

The following tables summarize key quantitative data regarding the chemical properties of **Guanosine 5'-phosphoimidazolide** and its derivatives.

Table 1: Hydrolysis Kinetics of Guanosine 5'-phospho-2-methylimidazolide^[1]

Temperature (°C)	pH	Observed Rate Constant (k_obs)
75	≤ 1.0	Rapid P-N bond hydrolysis
37	2.0	Spectrophotometrically determined
37	> 7	Decreased rate of hydrolysis

Table 2: Kinetic Rate Constants for Reactions of Guanosine 5'-phospho-2-methylimidazolide with Nucleoside Monophosphate Dianions (pN^{2-})[3]

Reaction Type	Rate Constant ($\text{M}^{-1}\text{h}^{-1}$)
Nucleophilic Attack (k_{npN})	0.17 ± 0.02
General Base Catalysis of Hydrolysis (k_{hpN})	0.11 ± 0.07

Table 3: Spectral Properties of Guanosine and Related Compounds

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Reference
Guanine	243	10,700	
Guanosine	252, 275 (shoulders)	Not specified for ImpG	UV-visible absorbance spectra of guanosine, guanosine hydrochloride, FSBG and [3 H] FSBG.

Table 4: pKa Values of Guanosine and Related Structures

Compound/Group	pKa	Reference
Imidazole (isolated)	14	Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance
Guanosine 5'-phosphate (phosphate group, 1st ionization)	0.7-0.9	4 Properties of Nucleotides
Guanosine 5'-phosphate (phosphate group, 2nd ionization)	6.0-6.4	4 Properties of Nucleotides

Experimental Protocols

Synthesis of Guanosine 5'-phosphoimidazolide

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA) and can be applied to the synthesis of ImpG starting from Guanosine 5'-monophosphate (GMP).[\[4\]](#)

Materials:

- Guanosine 5'-monophosphate (GMP)
- Triphenylphosphine (Ph_3P)
- 2,2'-Dipyridyldisulfide
- Imidazole
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Sodium perchlorate (NaClO_4)
- Acetone

- Anhydrous ethyl ether

Procedure:

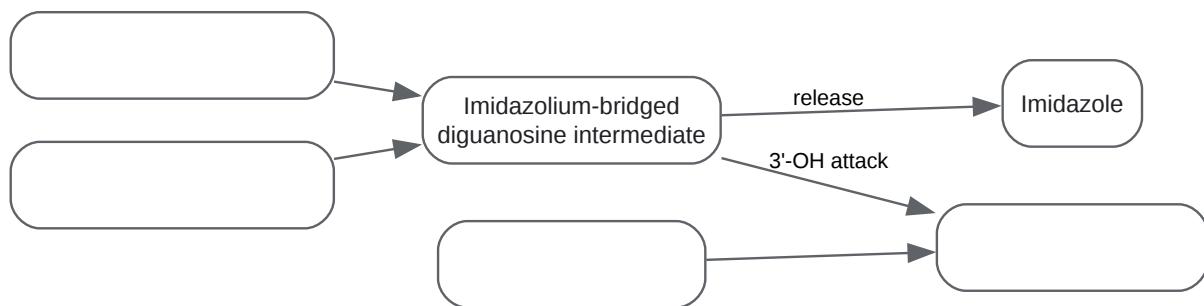
- Dissolve GMP in anhydrous DMF.
- In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF and triethylamine.
- Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution.
- Allow the reaction to proceed at room temperature for several hours.
- Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and anhydrous ethyl ether.
- Collect the precipitate by centrifugation.
- Wash the pellet sequentially with acetone and anhydrous ethyl ether.
- Dry the final product under vacuum.

Purification and Characterization:

- The purity of the synthesized **Guanosine 5'-phosphoimidazolide** can be assessed by thin-layer chromatography (TLC) on cellulose plates, developing with a suitable solvent system (e.g., ethanol/water mixtures) and visualizing under UV light (254 nm).[\[4\]](#)
- Further purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
- The identity and structure of the product should be confirmed by spectroscopic methods, including ^1H NMR, ^{31}P NMR, and mass spectrometry.

Characterization Methods

- UV-Vis Spectroscopy: The concentration of **Guanosine 5'-phosphoimidazolide** solutions can be determined by measuring the absorbance at its λ_{max} , provided the molar

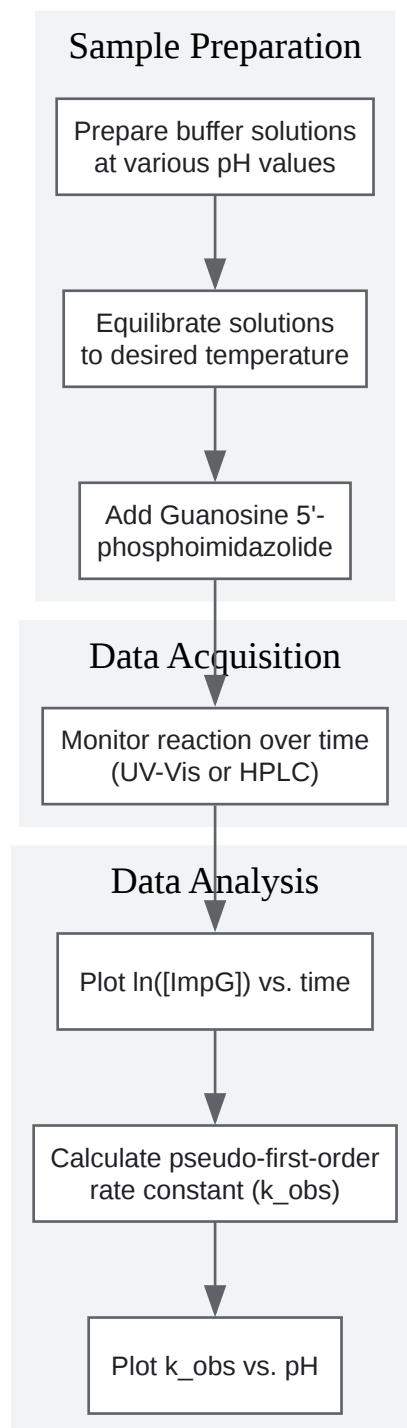

absorptivity is known. The spectrum of guanosine typically shows a maximum around 252 nm with a shoulder at 275 nm.

- NMR Spectroscopy:
 - ^1H NMR: Provides information on the protons of the guanine base, the ribose sugar, and the imidazole ring.
 - ^{31}P NMR: A single peak is expected for the phosphorus atom in the phosphoimidazolide group. The chemical shift will be indicative of the chemical environment of the phosphorus nucleus.
- Hydrolysis Kinetics: The rate of hydrolysis can be monitored spectrophotometrically by observing the change in absorbance over time at a wavelength where the product (GMP) and reactant (ImpG) have different extinction coefficients. Alternatively, HPLC can be used to separate and quantify the reactant and product at different time points.[1]

Signaling Pathways and Experimental Workflows

Non-enzymatic RNA Primer Extension

Guanosine 5'-phosphoimidazolide is a key reagent in studying the non-enzymatic extension of RNA primers, a model for prebiotic RNA replication. The generally accepted mechanism involves the formation of an imidazolium-bridged dinucleotide intermediate.


[Click to download full resolution via product page](#)

Caption: Mechanism of non-enzymatic RNA primer extension.

This diagram illustrates the two-step process where two molecules of **Guanosine 5'-phosphoimidazolide** first react to form a highly reactive imidazolium-bridged intermediate. This intermediate then binds to the RNA template and is attacked by the 3'-hydroxyl of the primer, resulting in the formation of a new phosphodiester bond and the extension of the primer.

Experimental Workflow for Studying Hydrolysis Kinetics

The following workflow outlines the steps to determine the hydrolysis rate of **Guanosine 5'-phosphoimidazolide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for hydrolysis kinetics.

This workflow details the preparation of buffered solutions, initiation of the hydrolysis reaction, monitoring the reaction progress, and subsequent data analysis to determine the pseudo-first-order rate constants at different pH values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
- To cite this document: BenchChem. [Guanosine 5'-Phosphoimidazolide: A Technical Guide to its Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3330381#chemical-properties-of-guanosine-5-phosphoimidazolide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com